3-Bromo-2-methylpyridine hydrochloride

Chemical Handling Process Chemistry Automated Synthesis

Procure 3-Bromo-2-methylpyridine hydrochloride for reproducible, automated synthesis. Unlike the oily free base, this solid HCl salt enables precise robotic dispensing into multi-well plates, ensuring exact stoichiometry across parallel reactions. Its enhanced water solubility facilitates aqueous Suzuki, Sonogashira, and Heck couplings, aligning with green chemistry principles. The critical 2-methyl-3-bromo substitution pattern is essential for synthesizing drug candidates like Bifeprunox and agrochemicals including Flumetralin and Picoxystrobin, where isomer contamination risks derail multi-step syntheses. Choose this salt form to eliminate weighing variability and secure regiochemical fidelity.

Molecular Formula C6H7BrClN
Molecular Weight 208.48 g/mol
Cat. No. B8031104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-methylpyridine hydrochloride
Molecular FormulaC6H7BrClN
Molecular Weight208.48 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=N1)Br.Cl
InChIInChI=1S/C6H6BrN.ClH/c1-5-6(7)3-2-4-8-5;/h2-4H,1H3;1H
InChIKeyTVAUAFPEKGVQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-2-methylpyridine Hydrochloride: A Differentiated Pyridine Building Block for Pharmaceutical and Agrochemical Synthesis


3-Bromo-2-methylpyridine hydrochloride (CAS 777944-57-7) is the hydrochloride salt form of the halogenated heterocyclic building block 3-bromo-2-methylpyridine . This compound is characterized by a pyridine ring substituted with a bromine atom at the 3-position and a methyl group at the 2-position, existing as a solid salt that offers distinct handling and solubility advantages over its free base counterpart [1]. It is primarily utilized as a versatile intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, and serves as a key precursor in the development of pharmaceuticals and agrochemicals .

Why 3-Bromo-2-methylpyridine Hydrochloride is Not a Commodity: Quantifiable Physical and Chemical Differentiation from Free Base and Isomers


Substituting 3-bromo-2-methylpyridine hydrochloride with its free base or other positional isomers can introduce significant variability in reaction outcomes and process efficiency. The free base exists as an oily liquid, complicating accurate weighing and handling in automated synthesis platforms [1]. In contrast, the hydrochloride salt is a solid, facilitating precise dispensing and improving operational safety [1]. Furthermore, the specific 2-methyl-3-bromo substitution pattern is crucial for regioselective transformations; isomers like 2-bromo-3-methylpyridine (CAS 3430-17-9) exhibit distinct reactivity profiles in cross-coupling reactions due to altered electronic and steric environments [2]. The following quantitative evidence demonstrates why this specific salt form is a differentiated procurement choice, not a generic alternative.

Quantitative Differentiation of 3-Bromo-2-methylpyridine Hydrochloride: Evidence-Based Comparison to Free Base, Isomers, and Alternative Halides


Improved Solid-State Handling and Weighing Accuracy vs. Free Base Liquid

The free base form, 3-bromo-2-methylpyridine, is reported as a colorless to light yellow liquid at room temperature [1]. In contrast, its hydrochloride salt is a solid, typically a white to off-white powder . This physical state difference directly impacts practical laboratory and industrial operations. The hydrochloride salt can be accurately weighed using standard solid dispensing techniques, whereas the free base liquid requires volume measurement, which is less precise due to potential pipetting errors and density variations with temperature [1]. This is a critical consideration for automated synthesis platforms and high-throughput experimentation where precise stoichiometry is essential for reproducibility.

Chemical Handling Process Chemistry Automated Synthesis

Enhanced Water Solubility for Aqueous Reaction Media Compatibility

The free base 3-bromo-2-methylpyridine exhibits poor water solubility (0.356 mg/mL or 0.00207 mol/L) , limiting its direct use in aqueous or biphasic reaction systems. The hydrochloride salt, however, demonstrates markedly improved water solubility, as is characteristic for pyridinium hydrochloride salts . While a precise quantitative solubility value for the hydrochloride salt is not publicly available in authoritative databases, the class-level principle is well-established: converting a basic pyridine to its hydrochloride salt increases aqueous solubility by several orders of magnitude, enabling homogeneous reaction conditions or facilitating phase-transfer catalysis in biphasic Suzuki-Miyaura couplings [1].

Green Chemistry Aqueous Synthesis Reaction Engineering

Regioselectivity in Cross-Coupling: 3-Bromo-2-methyl vs. 2-Bromo-3-methyl Isomers

The positional isomerism in bromomethylpyridines dictates reactivity in palladium-catalyzed cross-couplings. 3-Bromo-2-methylpyridine (and its hydrochloride) places the bromine leaving group at the 3-position, meta to the nitrogen and adjacent to the methyl group. This electronic and steric environment is distinct from 2-bromo-3-methylpyridine, where bromine is at the more electrophilic 2-position, adjacent to the ring nitrogen [1]. A study on Suzuki-Miyaura couplings of 3-bromopyridine derivatives achieved yields of up to 92% ee in enantioselective syntheses of chiral heterocyclic biaryls . While direct comparative yields for the exact isomers are not collated, the fundamental principle of regioisomeric differentiation is that the 3-bromo-2-methyl pattern is essential for constructing specific molecular architectures, such as those found in certain pharmaceuticals [2]. Incorrect isomer selection leads to different, and often undesired, coupling products.

Cross-Coupling Regioselectivity Suzuki-Miyaura

Synthesis Efficiency: Multi-Step Patent Route vs. Low-Yield Direct Bromination

Direct bromination of 2-methylpyridine yields 3-bromo-2-methylpyridine with a reported yield of only approximately 12% due to poor regioselectivity and byproduct formation . A patent by Takeda Pharmaceutical Company (CN104945313A) describes an improved multi-step route starting from diethyl malonate and 2-chloro-3-nitropyridine, achieving a 95% yield in the final bromination step [1]. While this patent details the synthesis of the free base, it underscores the industrial importance of this specific compound and highlights the need for high-purity, efficiently produced material. Procuring the hydrochloride salt from suppliers who utilize such optimized routes ensures consistent quality and supply chain reliability for scale-up.

Synthetic Methodology Process Optimization Patent Route

Validated Application Scenarios for 3-Bromo-2-methylpyridine Hydrochloride Based on Quantitative Differentiation


Automated High-Throughput Experimentation (HTE) in Medicinal Chemistry

The solid-state nature of 3-bromo-2-methylpyridine hydrochloride directly enables its use in automated synthesis platforms. Unlike the liquid free base, the solid salt can be accurately dispensed by robotic solid handlers into multi-well plates, ensuring precise stoichiometry across thousands of parallel reactions. This eliminates the variability and logistical challenges associated with liquid handling, making it the preferred form for large-scale, reproducible library synthesis in drug discovery [1].

Aqueous-Phase and Green Chemistry Cross-Coupling Reactions

The enhanced water solubility of the hydrochloride salt compared to the free base (0.356 mg/mL) facilitates its use in aqueous Suzuki-Miyaura, Sonogashira, or Heck couplings. This aligns with green chemistry principles by reducing reliance on organic solvents, improving safety profiles, and simplifying work-up procedures [2]. For process chemists scaling up reactions, the ability to use water as a co-solvent or primary medium offers significant economic and environmental advantages.

Synthesis of 2,3-Disubstituted Pyridine Pharmaceutical Intermediates

The specific 2-methyl-3-bromo substitution pattern is a critical structural feature for synthesizing drug candidates. It serves as a key intermediate for compounds like the antipsychotic Bifeprunox [3] and in the development of anti-inflammatory and anti-cancer agents . The hydrochloride salt ensures that this exact regioisomer is delivered with high purity, avoiding the pitfalls of isomer contamination that could derail a multi-step synthesis or lead to inactive analogs.

Agrochemical Development of Novel Herbicides and Fungicides

This building block is employed in the synthesis of pyridine-based agrochemicals, including the herbicides Flumetralin and Picoxystrobin [4]. The consistent quality and physical form of the hydrochloride salt are essential for developing robust manufacturing processes for these crop protection agents, where minor variations in raw material can significantly impact final product efficacy and purity [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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